1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2S/c1-14(19,7-8-20-2)10-17-13(18)16-9-11-3-5-12(15)6-4-11/h3-6,19H,7-10H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGOKSMDXOPFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NCC1=CC=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves the reaction of 4-fluorobenzylamine with a suitable isocyanate under controlled conditions. The resulting compound features a urea functional group, which is known for its diverse biological activities.
Chemical Structure
The molecular formula for this compound is CHFNOS, indicating the presence of fluorine, sulfur, and multiple functional groups that contribute to its biological properties.
Antitumor Activity
Research has indicated that compounds containing urea moieties often exhibit significant antitumor activity. For instance, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 93.3 μM against various cancer cell lines, including non-small lung cancer and breast cancer cells .
Table 1: Antitumor Activity of Related Urea Compounds
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound A | EKVX (Lung) | 1.7 |
| Compound B | OVCAR-4 (Ovarian) | 25.9 |
| Compound C | PC-3 (Prostate) | 28.7 |
| Compound D | MDA-MB-435 (Breast) | 15.1 |
Antimicrobial Activity
In addition to antitumor properties, certain derivatives of urea compounds have demonstrated antimicrobial effects. For example, compounds with similar structures have exhibited minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Streptococcus pyogenes as low as 0.03–0.12 μg/mL .
Table 2: Antimicrobial Activity of Urea Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound E | S. aureus | 0.03–0.06 |
| Compound F | S. pyogenes | 0.06–0.12 |
| Compound G | H. influenzae | 0.25–1 |
The biological activity of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as GSK-3β .
- DNA Interaction : Urea compounds may interact with DNA, leading to cross-linking and subsequent apoptosis in cancer cells .
Case Studies
Several studies have investigated the biological activity of urea derivatives similar to our compound of interest:
- Study on Antitumor Effects : A study highlighted the synthesis of urea derivatives that displayed potent antitumor activity against various cancer cell lines, demonstrating a clear structure-activity relationship that supports further investigation into similar compounds .
- Antimicrobial Evaluation : Another research project focused on the antimicrobial properties of urea derivatives, revealing promising results against a range of bacterial pathogens .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of urea compounds exhibit anticancer properties through various mechanisms, such as inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have demonstrated that similar compounds can inhibit the growth of human cancer cell lines, suggesting a pathway for developing new anticancer agents based on the structure of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea.
Anti-inflammatory Properties
Compounds with similar structures have shown promise as anti-inflammatory agents. The presence of the hydroxy group is believed to enhance the interaction with inflammatory pathways, potentially leading to the development of new treatments for chronic inflammatory diseases.
Enzyme Inhibition Studies
The compound's structural characteristics suggest potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could serve as a lead compound for developing inhibitors targeting cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain signaling pathways.
Drug Design and Development
The unique structure allows for modifications that can lead to enhanced efficacy or reduced side effects. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties, making it a valuable candidate in drug design.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of structurally related urea derivatives. It was found that these compounds inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway. This finding highlights the potential of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea in cancer therapy.
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory agents, derivatives similar to this compound were tested for their ability to inhibit COX enzymes. Results indicated significant inhibition rates, suggesting that modifications to this compound could yield effective anti-inflammatory drugs.
Comparison with Similar Compounds
(a) 1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea (Pimavanserin Intermediate)
- Molecular Formula : C₂₄H₃₁FN₄O₂
- Key Features : Incorporates a piperidinyl group and isobutoxybenzyl substituent.
- Application : Intermediate in the synthesis of pimavanserin (ACP-103), a serotonin receptor inverse agonist used to treat Parkinson’s disease psychosis .
- Comparison : Unlike the target compound, this analog lacks sulfur-containing groups but includes a piperidinyl ring, enhancing CNS penetration .
(b) 1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea
- Molecular Formula : C₁₉H₁₉FN₄O₂S
- Key Features : Contains an oxadiazole ring and isopropylthio group.
Thiohydantoin Derivatives
1-(4-Fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin
- Molecular Formula : C₁₈H₁₆ClFN₃OS
- Key Features : Thiohydantoin core with fluorobenzyl and chloro-substituted aryl groups.
- Application: Anti-parasitic activity against Trypanosoma brucei (IC₅₀ in nanomolar range) .
- Comparison : The thiohydantoin scaffold replaces the urea moiety, and the sulfur atom is part of a heterocyclic system rather than a methylthio alkyl chain. This structural difference may alter target selectivity and pharmacokinetics .
Sulfur-Containing Agricultural Ureas
Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea)
- Molecular Formula : C₁₀H₁₁F₃N₂O
- Key Features : Simple urea derivative with trifluoromethylphenyl group.
- Application : Herbicide used in cotton farming .
- Comparison: While both compounds are urea derivatives, fluometuron lacks complex substituents like fluorobenzyl or methylthio groups.
Research Findings and Limitations
- Synthesis and Characterization : The target compound’s synthesis likely involves coupling 4-fluorobenzylamine with a hydroxy-methylthio alkyl isocyanate, though explicit protocols are absent in the provided evidence.
- Biological Data: No direct activity data are available for the target compound. However, analogs like pimavanserin highlight the importance of fluorobenzyl-urea scaffolds in CNS drug design .
- Analytical Challenges: Sulfur-containing compounds (e.g., methylthio groups) require specialized detection methods, such as multidimensional gas chromatography or LC-MS/MS, as noted in studies on related molecules .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 4-Fluorobenzylamine : A commercially available aromatic amine.
- 2-Hydroxy-2-methyl-4-(methylthio)butylamine : A branched aliphatic amine bearing hydroxyl and methylthio groups.
The urea linkage is typically formed via reaction between an amine and an isocyanate or through phosgene equivalents. The methylthio group introduces synthetic complexity, necessitating selective sulfur incorporation and oxidation-sensitive handling.
Synthetic Routes
Synthesis of 4-Fluorobenzylamine
4-Fluorobenzylamine is readily accessible through:
- Reduction of 4-fluorobenzonitrile using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
- Gabriel synthesis involving 4-fluorobenzyl bromide and potassium phthalimide, followed by hydrazinolysis.
Table 1: Properties of 4-Fluorobenzylamine Intermediates
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|
| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | 185–187 |
| 4-Fluorobenzylamine | C₇H₈FN | 125.15 | 85–87 (15 mmHg) |
Synthesis of 2-Hydroxy-2-methyl-4-(methylthio)butylamine
This fragment requires sequential introduction of hydroxyl and methylthio groups. Two viable pathways are proposed:
Pathway A: Thiol-Epoxide Ring-Opening
- Epoxide Formation : React 3-methyl-2-buten-1-ol with m-chloroperbenzoic acid (mCPBA) to form 2,3-epoxy-2-methylbutanol.
- Thiolation : Treat the epoxide with sodium methylthiolate (NaSMe) to yield 2-hydroxy-2-methyl-4-(methylthio)butanol.
- Amine Introduction : Convert the alcohol to a mesylate (using methanesulfonyl chloride), followed by displacement with ammonia in methanol.
Pathway B: Ketone Reduction and Thioalkylation
- Aldol Condensation : React acetone with methylthioacetaldehyde to form 4-(methylthio)-2-methyl-3-oxobutanal.
- Reduction : Use sodium borohydride (NaBH₄) to reduce the ketone to 2-hydroxy-2-methyl-4-(methylthio)butanol.
- Gabriel Synthesis : As in Pathway A, convert the alcohol to the amine.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Epoxide formation | mCPBA, CH₂Cl₂, 0°C → RT, 12 h | 78 | |
| Thiolation | NaSMe, DMF, 60°C, 6 h | 65 | |
| Ketone reduction | NaBH₄, MeOH, 0°C → RT, 2 h | 92 |
Urea Bond Formation
The urea linkage is constructed via:
- Isocyanate Method : React 4-fluorobenzylamine with triphosgene in dichloromethane to generate 4-fluorobenzyl isocyanate, followed by addition of 2-hydroxy-2-methyl-4-(methylthio)butylamine.
- Carbamate Approach : Protect 4-fluorobenzylamine as a tert-butyl carbamate (Boc), then deprotect and react with the aliphatic amine using 1,1'-carbonyldiimidazole (CDI).
Table 3: Urea Formation Optimization
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Isocyanate | Triphosgene, DCM, 0°C, 2 h | 68 | 95.2 |
| Carbamate | CDI, THF, reflux, 8 h | 74 | 97.8 |
Characterization and Analytical Data
The final product and intermediates were characterized via:
Q & A
Basic Synthesis and Optimization
Q: What are the recommended synthetic routes and purification strategies for 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea? A: Synthesis typically involves multi-step reactions starting with precursor coupling. For example, fluorobenzyl isocyanate can react with 2-hydroxy-2-methyl-4-(methylthio)butylamine under inert conditions. Solvents like dichloromethane or acetonitrile are preferred for controlled reactivity. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Advanced Synthesis: Role of Computational Modeling
Q: How can computational methods improve the synthesis and yield of this compound? A: Density Functional Theory (DFT) can model reaction pathways to identify energy barriers and optimize conditions (e.g., solvent polarity, temperature). Molecular dynamics simulations predict steric hindrance in intermediate steps, guiding reagent selection. For instance, optimizing the urea bond formation step may reduce side reactions .
Structural Characterization: Basic Techniques
Q: What analytical methods are essential for confirming the structure of this compound? A: Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 355). IR spectroscopy verifies urea C=O stretches (~1640 cm⁻¹) .
Advanced Structural Analysis: X-ray Crystallography
Q: How does X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding? A: Single-crystal X-ray diffraction provides bond angles and torsional data, critical for confirming the hydroxy-methyl group’s spatial orientation. For example, hydrogen bonds between urea NH and the hydroxy group stabilize the structure, influencing solubility and reactivity .
Biological Activity: In Vitro Assays
Q: What in vitro assays are recommended to evaluate its anticancer or antimicrobial potential? A: Use MTT assays for cytotoxicity (e.g., against HeLa cells) and broth microdilution for antimicrobial activity (MIC values vs. S. aureus). Fluorobenzyl derivatives often show enhanced membrane permeability, so logP measurements (HPLC) correlate with bioactivity .
Mechanism of Action: Advanced Target Identification
Q: How can molecular docking elucidate its biological targets? A: Docking studies (AutoDock Vina) against kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase) identify binding affinities. The methylthio group may interact with hydrophobic pockets, while the urea moiety hydrogen-bonds to catalytic residues .
Data Contradictions: Resolving Conflicting Bioactivity Results
Q: How to address discrepancies in reported IC₅₀ values across studies? A: Standardize assay protocols (e.g., cell line passage number, serum concentration). Validate purity via HPLC and control for batch-to-batch variability. For example, impurities >2% can skew cytotoxicity results by 30–50% .
Advanced Data Integration: Multi-Omics Approaches
Q: Can transcriptomics or proteomics resolve mechanistic ambiguities? A: RNA-seq of treated cells identifies dysregulated pathways (e.g., apoptosis genes like BAX). Proteomics (LC-MS/MS) quantifies target protein expression, differentiating direct targets from downstream effects .
Comparative Studies: Structural Analogues
Q: How does substituting the methylthio group affect bioactivity? A: Replace methylthio with sulfoxide or sulfone groups to test oxidative stability. For example, sulfone derivatives may exhibit higher aqueous solubility but reduced membrane permeability .
Advanced Comparative Modeling
Q: How to predict the impact of fluorine substitution on pharmacokinetics? A: QSAR models correlate fluorine’s electronegativity with logD and metabolic stability. Fluorine at the para-position enhances half-life by reducing CYP450-mediated oxidation .
Stability Profiling: Basic Storage Conditions
Q: What conditions minimize degradation during storage? A: Store at −20°C in amber vials under argon. Avoid aqueous buffers (pH >8) to prevent urea hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
Advanced Degradation Pathway Analysis
Q: How to characterize degradation products under stress conditions? A: Use LC-MS/MS with CID fragmentation to identify hydrolyzed urea (m/z 173) or oxidized methylthio metabolites (m/z 371). Kinetic studies under UV light reveal photodegradation rates .
Pharmacokinetics: Basic ADME Profiling
Q: What in vitro models predict absorption and metabolism? A: Caco-2 monolayers assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption). Liver microsomes quantify CYP3A4-mediated metabolism; fluorobenzyl groups often reduce clearance rates .
Advanced Pharmacokinetic Modeling
Q: Can in silico tools predict human pharmacokinetics? A: PBPK models (GastroPlus) simulate plasma concentration-time curves. Adjust fu (fraction unbound) based on albumin binding assays. Predicted t₁/₂ in humans: ~8–12 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
